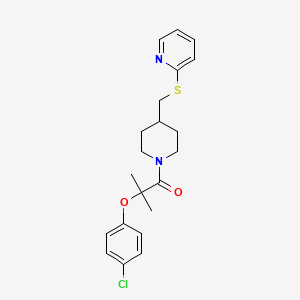
6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core with chlorines at positions 6 and 8, a phenyl group at position 3, and a thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 2-aminobenzoyl chloride with benzaldehyde under controlled acidic or basic conditions to form the corresponding 3-phenylquinazolinone. Subsequent chlorination with agents like thionyl chloride or phosphorus pentachloride introduces chlorine atoms at positions 6 and 8. Finally, thionation using Lawesson's reagent or phosphorus pentasulfide converts the carbonyl group into a thioxo group, yielding 6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.
Industrial Production Methods
Industrially, this compound might be synthesized using a similar multistep process but with optimization for large-scale production. This involves automated reactors for precise control over temperature, reaction time, and reagent addition, ensuring consistent yield and purity.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: : The quinazolinone moiety can undergo reduction to dihydroquinazolinone derivatives using hydrogenation catalysts.
Substitution: : The chlorine atoms can participate in nucleophilic substitution reactions, where strong nucleophiles like amines or alkoxides replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Hydrogen gas, palladium or platinum catalysts
Substitution: : Sodium methoxide, anhydrous conditions
Major Products Formed from These Reactions
Oxidation: : 6,8-Dichloro-3-phenyl-2,3-dihydro-4(1H)-quinazolinone sulfone
Reduction: : 6,8-Dichloro-3-phenyl-2,3,4,5-tetrahydroquinazolinone
Substitution: : 6,8-Diamino-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Aplicaciones Científicas De Investigación
6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has found applications in:
Chemistry: : Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: : Its derivatives exhibit antimicrobial and antiproliferative activities, making them candidates for drug development.
Industry: : Used as intermediates in the synthesis of dyes and pigments.
Mecanismo De Acción
The compound can exert its effects through various mechanisms, depending on its context of use:
Enzyme Inhibition: : It may act as an inhibitor of enzymes like kinases by binding to the active site, preventing substrate binding and subsequent catalytic activity.
DNA Interaction: : Some derivatives intercalate into DNA, disrupting transcription and replication processes.
Receptor Binding: : It may modulate receptor activity by binding to specific receptor sites, altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dichloro-3-phenylquinazolinone
3-Phenyl-2-thioxoquinazolinone
6,8-Dichloroquinazolinone
Uniqueness
What sets 6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone apart is its unique combination of functional groups—chlorine atoms, a phenyl group, and a thioxo moiety—affording it distinctive chemical reactivity and biological activity. This makes it a valuable scaffold for developing new compounds with tailored properties.
Hope you find this breakdown helpful! Let me know if there's anything else you'd like to explore.
Propiedades
IUPAC Name |
6,8-dichloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9/h1-7H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEKTVJFEXAYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2975767.png)




![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide](/img/structure/B2975778.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2975779.png)
![2-(4-fluorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2975780.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2975782.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)
![(NZ)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-N-OXIDOANILINIUM](/img/structure/B2975786.png)
![Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2975787.png)

